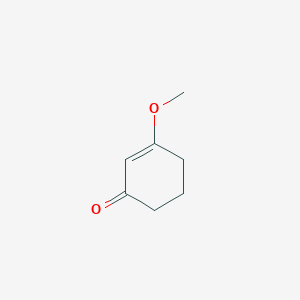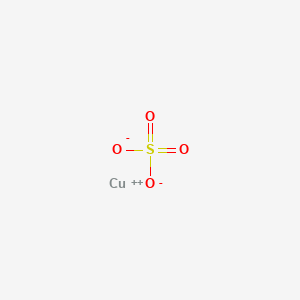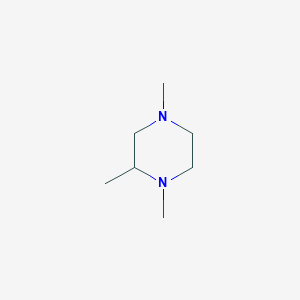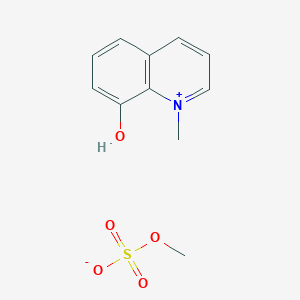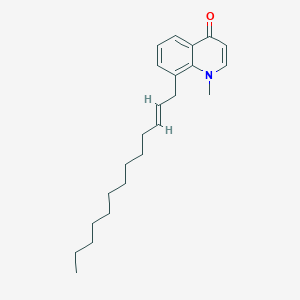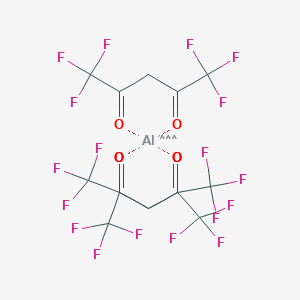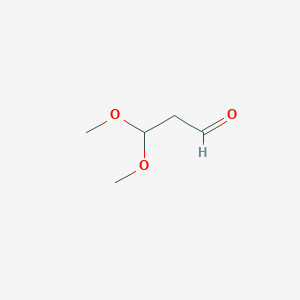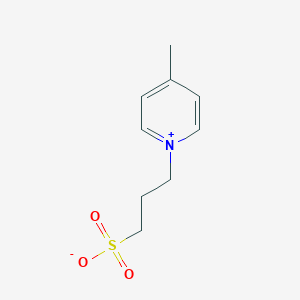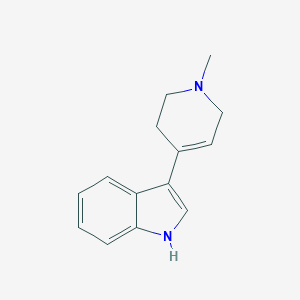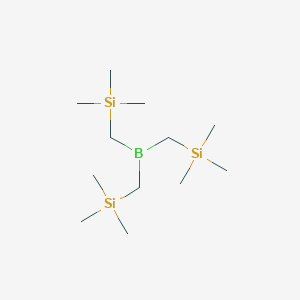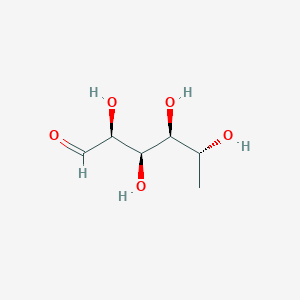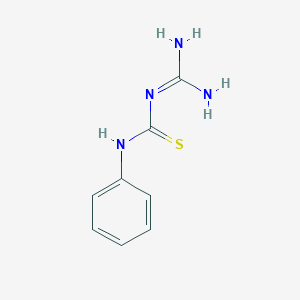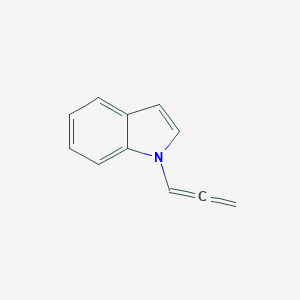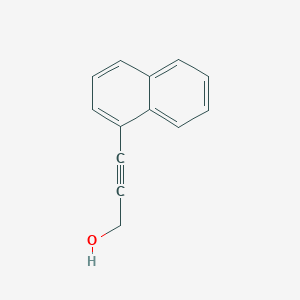![molecular formula C11H20 B092164 Spiro[5.5]undecane CAS No. 180-43-8](/img/structure/B92164.png)
Spiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[5.5]undecane is a polycyclic hydrocarbon with a unique spirocyclic structure. It has been the subject of much scientific research due to its potential applications in various fields. 5]undecane.
Mecanismo De Acción
The mechanism of action of Spiro[5.5]undecane is not well understood. However, it is believed to interact with cellular membranes and alter membrane fluidity. This may lead to changes in cellular signaling pathways and gene expression.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Spiro[5.5]undecane can have a variety of biochemical and physiological effects. In vitro studies have shown that Spiro[5.5]undecane can inhibit the growth of cancer cells and bacteria. In addition, Spiro[5.5]undecane has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Spiro[5.5]undecane is its unique spirocyclic structure, which can be used as a building block for the synthesis of novel materials and compounds. However, one limitation of Spiro[5.5]undecane is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many future directions for research on Spiro[5.5]undecane. One area of interest is the development of new synthetic methods for Spiro[5.5]undecane and its derivatives. Another area of interest is the study of Spiro[5.5]undecane's interactions with cellular membranes and its potential as a drug scaffold. Finally, the development of new materials and compounds based on Spiro[5.5]undecane is an area of interest for materials science researchers.
Métodos De Síntesis
Spiro[5.5]undecane can be synthesized through a variety of methods. One common method is the Diels-Alder reaction between cyclopentadiene and norbornene. This reaction produces a mixture of isomers, which can be separated through column chromatography. Another method involves the reaction of 1,5-cyclooctadiene with maleic anhydride, followed by a retro-Diels-Alder reaction to produce Spiro[5.5]undecane.
Aplicaciones Científicas De Investigación
Spiro[5.5]undecane has been studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, Spiro[5.5]undecane has been used as a building block for the synthesis of novel polymers and materials. In organic chemistry, Spiro[5.5]undecane has been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, Spiro[5.5]undecane has been studied for its potential as a drug scaffold.
Propiedades
Número CAS |
180-43-8 |
|---|---|
Nombre del producto |
Spiro[5.5]undecane |
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
spiro[5.5]undecane |
InChI |
InChI=1S/C11H20/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1-10H2 |
Clave InChI |
NECLQTPQJZSWOE-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCCCC2 |
SMILES canónico |
C1CCC2(CC1)CCCCC2 |
Punto de ebullición |
207.0 °C |
Otros números CAS |
180-43-8 |
Sinónimos |
spirobicyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



